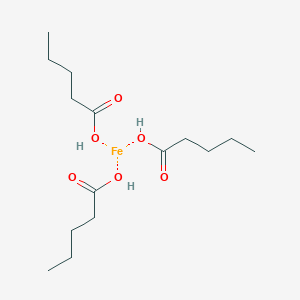Ferric valerate
CAS No.:
Cat. No.: VC18511474
Molecular Formula: C15H30FeO6
Molecular Weight: 362.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H30FeO6 |
|---|---|
| Molecular Weight | 362.24 g/mol |
| IUPAC Name | iron;pentanoic acid |
| Standard InChI | InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7); |
| Standard InChI Key | NZDBOFDIRHVXFB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ferric valerate’s molecular formula, C₁₅H₃₀FeO₆, reflects its tripartite coordination structure: one iron(III) center bound to three valerate anions (C₅H₉O₂⁻). The valerate ligand, a five-carbon carboxylate, confers distinct steric and electronic properties compared to shorter-chain analogs like acetate or citrate. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | Iron; pentanoic acid |
| Canonical SMILES | CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe] |
| InChI Key | NZDBOFDIRHVXFB-UHFFFAOYSA-N |
| PubChem CID | 91886378 |
The compound’s InChI string (InChI=1S/3C5H10O2.Fe/c31-2-3-4-5(6)7;/h32-4H2,1H3,(H,6,7);) confirms its octahedral geometry, where the iron center coordinates with six oxygen atoms from three bidentate valerate ligands.
Synthesis and Production
Methodological Considerations
While no direct synthesis protocols for ferric valerate are documented in the provided sources, parallels can be drawn from patented methods for analogous ferric carboxylates. For instance, the synthesis of ferric citrate involves reacting ferric chloride with alkali metal carbonates to generate colloidal ferric hydroxide, followed by ligand exchange with citric acid . Adapting this approach for valeric acid would likely involve:
-
Precipitation of Ferric Hydroxide:
Ferric chloride hexahydrate reacts with sodium carbonate in aqueous solution, forming ferric hydroxide colloids and releasing CO₂ gas . Optimal pH ranges (6.8–8.5) and temperatures (15–40°C) ensure complete precipitation while minimizing iron oxide formation. -
Ligand Substitution:
Substituting citric acid with valeric acid under controlled heating (80–150°C) facilitates the displacement of hydroxide ligands by valerate anions. Stoichiometric ratios of 1.25–1.5 equivalents of valeric acid per iron atom maximize yield . -
Purification and Isolation:
Precipitation via water-miscible organic solvents (e.g., acetone or ethanol) reduces solubility, followed by vacuum drying at ≤30°C to preserve structural integrity .
Physicochemical Properties
Redox Behavior
The iron(III) center in ferric valerate acts as a Lewis acid, participating in single-electron transfer reactions. This redox activity underpins its potential utility in catalytic systems, though specific reduction potentials require further characterization.
Research Applications
Catalysis and Materials Science
Ferric valerate’s combination of redox-active metal centers and hydrophobic ligands makes it a candidate for:
-
Heterogeneous Catalysis: Facilitating oxidation reactions in nonpolar media due to improved substrate-catalyst compatibility.
-
Nanoparticle Synthesis: Serving as a precursor for iron oxide nanoparticles with surface-bound carboxylates, enhancing colloidal stability .
Biological Interactions
Comparative Analysis with Analogous Ferric Compounds
Ferric valerate’s distinctive ligand architecture differentiates it from citrate and pyrophosphate analogs, particularly in solubility and surface reactivity. For instance, ferric citrate’s low surface area (<14 m²/g) optimizes it for controlled-release formulations , whereas ferric valerate’s organic solubility suits non-aqueous reaction environments.
Analytical Characterization Techniques
Spectroscopic Methods
-
UV-Vis Spectroscopy: λₘₐₓ for ferric carboxylates typically falls between 200–300 nm due to ligand-to-metal charge transfer transitions .
-
XRD Analysis: Amorphous patterns (broad peaks) distinguish ferric valerate from crystalline iron oxides .
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases resolves ferric valerate from decomposition products, though method validation remains pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume